molecular formula C10H12Br2N2 B351355 3,5-Dibromo-4-(piperidin-1-yl)pyridine CAS No. 26885-31-4

3,5-Dibromo-4-(piperidin-1-yl)pyridine

Cat. No.: B351355
CAS No.: 26885-31-4
M. Wt: 320.02g/mol
InChI Key: RDIICJNJPKTMGN-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(piperidin-1-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with two bromine atoms at positions 3 and 5, and a piperidine ring at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-(piperidin-1-yl)pyridine typically involves the bromination of 4-(piperidin-1-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 3,5-Dibromo-4-(piperidin-1-yl)pyridine can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, although specific conditions and reagents would depend on the desired product.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products:

    Substituted Pyridines: Products where the bromine atoms are replaced with other functional groups.

    Coupled Products: Complex molecules formed by coupling with other aromatic or aliphatic compounds.

Scientific Research Applications

Chemistry: 3,5-Dibromo-4-(piperidin-1-yl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new chemical entities.

Biology and Medicine: The compound is explored for its potential biological activities. Derivatives of this compound may exhibit pharmacological properties, such as antimicrobial or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes. Its reactivity and functional groups allow for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(piperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 3,5-Dibromo-2-(piperidin-1-yl)pyridine
  • 4-(Piperidin-1-yl)pyridine
  • 3,5-Dibromo-4-(morpholin-4-yl)pyridine

Comparison: 3,5-Dibromo-4-(piperidin-1-yl)pyridine is unique due to the specific positioning of the bromine atoms and the piperidine ring. This configuration can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in synthetic applications.

Properties

IUPAC Name

3,5-dibromo-4-piperidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2/c11-8-6-13-7-9(12)10(8)14-4-2-1-3-5-14/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIICJNJPKTMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=NC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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